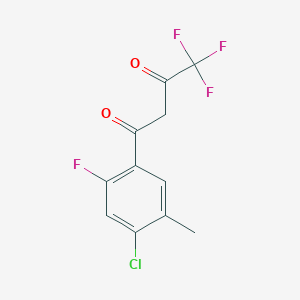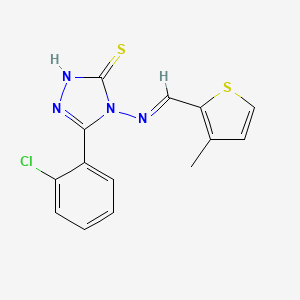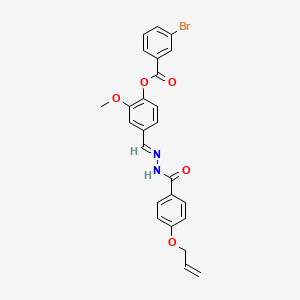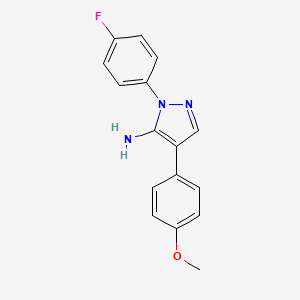![molecular formula C27H22ClFN8O4 B12043735 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B12043735.png)
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and carboxamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide involves multiple steps, including nitration, oxidation, and coupling reactions. For instance, the preparation of similar oxadiazole derivatives involves nitration of precursor compounds followed by oxidation and coupling reactions .
Industrial Production Methods
Industrial production methods for such complex compounds typically involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of nitro groups back to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of amino groups typically yields nitro derivatives, while reduction of nitro groups yields amino derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of oxadiazole and triazole derivatives.
Biology
In biology, this compound may be investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its complex structure allows for multiple interactions with biological targets, making it a potential lead compound for drug discovery.
Industry
In industry, this compound may be used in the development of advanced materials, such as high-energy materials and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s multiple functional groups allow it to form various interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxadiazole and triazole derivatives, such as:
- 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
Uniqueness
The uniqueness of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide lies in its complex structure, which combines multiple functional groups and aromatic rings
Propriétés
Formule moléculaire |
C27H22ClFN8O4 |
|---|---|
Poids moléculaire |
577.0 g/mol |
Nom IUPAC |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C27H22ClFN8O4/c1-2-39-22-13-16(11-12-21(22)40-15-18-19(28)9-6-10-20(18)29)14-31-33-27(38)24-23(17-7-4-3-5-8-17)32-36-37(24)26-25(30)34-41-35-26/h3-14H,2,15H2,1H3,(H2,30,34)(H,33,38)/b31-14+ |
Clé InChI |
RVDUTXKNBXKSRL-XAZZYMPDSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(N=NN2C3=NON=C3N)C4=CC=CC=C4)OCC5=C(C=CC=C5Cl)F |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(N=NN2C3=NON=C3N)C4=CC=CC=C4)OCC5=C(C=CC=C5Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12043672.png)








![Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12043712.png)
![5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B12043713.png)


